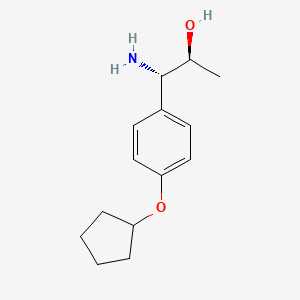
4,6-Dibromo-3-hydroxypicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-3-hydroxypicolinic acid is a halogenated derivative of picolinic acid It belongs to the class of picolinic acid derivatives and is characterized by the presence of two bromine atoms at the 4th and 6th positions and a hydroxyl group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-Dibromo-3-hydroxypicolinic acid can be synthesized through a series of chemical reactions starting from furfural. The synthetic route involves the following steps :
Cyano-amination: Furfural is reacted with a cyanide source and an ammonium source in the presence of a solvent.
Amine Salt Formation: The resulting product undergoes amine salt formation.
Bromination-Rearrangement: The amine salt is then subjected to bromination and rearrangement to yield 4,6-dibromo-3-hydroxypicolinonitrile.
Nitrile Hydrolysis: The nitrile group is hydrolyzed to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned chemical steps. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dibromo-3-hydroxypicolinic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products
Oxidation: Oxidized derivatives such as 4,6-dibromo-3-pyridinecarboxaldehyde.
Reduction: Reduced derivatives with fewer bromine atoms.
Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
4,6-Dibromo-3-hydroxypicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,6-dibromo-3-hydroxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.
Uniqueness
4,6-Dibromo-3-hydroxypicolinic acid is unique due to the presence of bromine atoms at the 4th and 6th positions and a hydroxyl group at the 3rd position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
4,6-dibromo-3-hydroxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO3/c7-2-1-3(8)9-4(5(2)10)6(11)12/h1,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWAGONEJKBWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)C(=O)O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
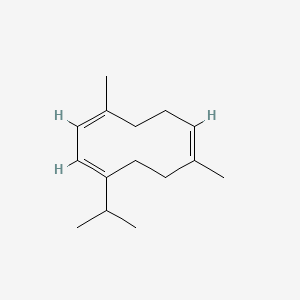

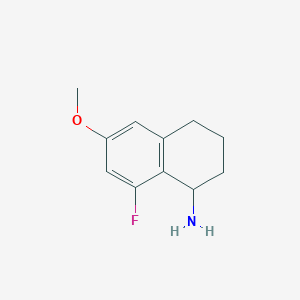
![5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine](/img/structure/B13032154.png)

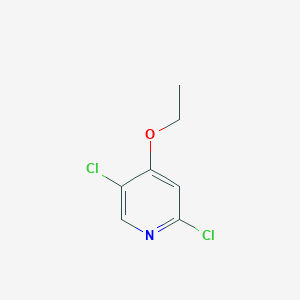
![8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one](/img/structure/B13032187.png)

![4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine](/img/structure/B13032199.png)

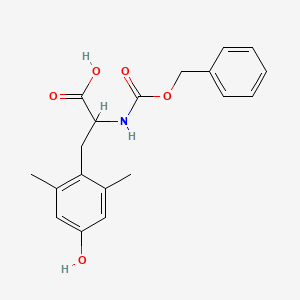
![(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13032212.png)

